Methyl gamma-linolenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Methyl GLA is a precursor to an anti-inflammatory compound called prostaglandin E1 (PGE1). Studies suggest that Methyl GLA supplementation may help manage inflammatory conditions like rheumatoid arthritis and atopic dermatitis [, ]. However, further research is needed to confirm these findings and establish optimal dosages.

Potential Role in Cancer Management

Preliminary research suggests that Methyl GLA might possess anti-tumor properties. Studies have shown its ability to induce apoptosis (programmed cell death) in cancer cell lines, including those of lung and prostate cancer [, ]. However, these studies involve in vitro (laboratory) settings, and further research is necessary to determine its efficacy and safety in human clinical trials.

Other Potential Applications

Methyl GLA is also being investigated for its potential benefits in various other areas, including:

- Weight management: Some studies suggest that Methyl GLA supplementation might help prevent weight regain after weight loss []. However, more research is needed to confirm this and understand the underlying mechanisms.

- Skin health: Methyl GLA is a component of some topical creams used for skin conditions like eczema. However, the evidence for its effectiveness in this context is limited and further research is warranted [].

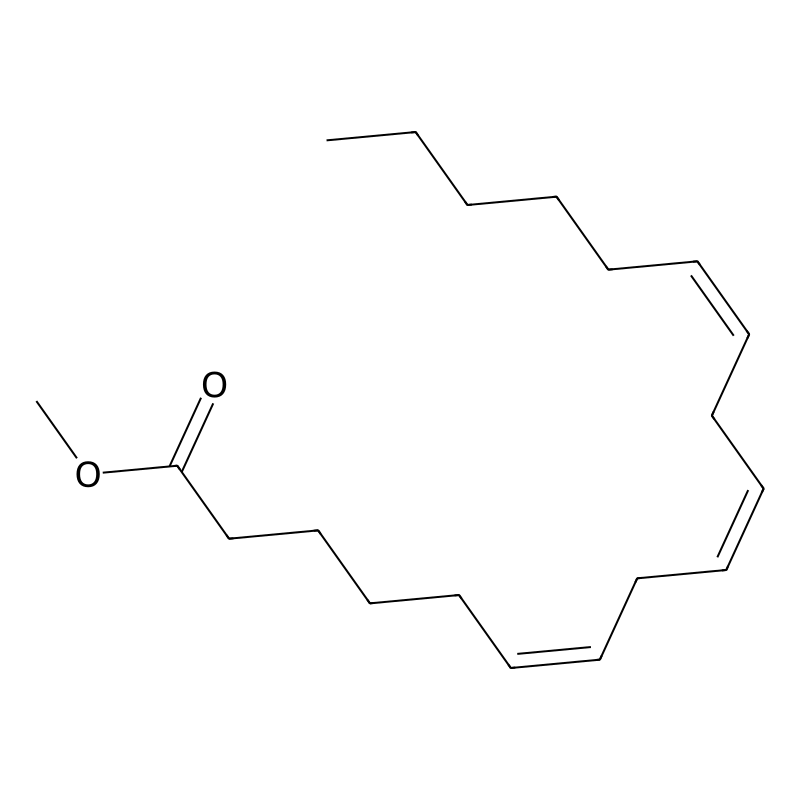

Methyl gamma-linolenate is a fatty acid methyl ester derived from gamma-linolenic acid, an essential polyunsaturated fatty acid. The chemical formula for methyl gamma-linolenate is C19H32O2, and it is categorized as an omega-6 fatty acid due to the position of its first double bond, which is located at the sixth carbon from the methyl end of the molecule. This compound is notable for its three double bonds, making it a highly unsaturated fatty acid. Methyl gamma-linolenate can be obtained through the formal condensation of methanol and gamma-linolenic acid, which itself is primarily sourced from various seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil .

Methyl GLA is converted to GLA in the body by enzymes. GLA then acts as a precursor for the synthesis of eicosanoids, a group of signaling molecules involved in various physiological processes, including inflammation, immune function, and cell growth []. The specific mechanisms by which Methyl GLA influences these processes are still under investigation.

- Hydrogenation: Methyl gamma-linolenate can undergo catalytic hydrogenation, where hydrogen is added across the double bonds, converting it into a more saturated form. This reaction typically requires catalysts such as nickel and occurs under controlled temperature and pressure conditions .

- Transesterification: This process involves the reaction of methyl gamma-linolenate with glycerol to form triglycerides, which are important in biodiesel production and food applications.

- Oxidation: Unsaturated fatty acids like methyl gamma-linolenate are prone to oxidation, leading to the formation of peroxides and other degradation products. This reaction can be influenced by light, heat, and the presence of oxygen.

Methyl gamma-linolenate exhibits various biological activities primarily due to its parent compound, gamma-linolenic acid. It has been studied for its potential anti-inflammatory properties, as it can influence eicosanoid metabolism. The body metabolizes gamma-linolenic acid into dihomo-gamma-linolenic acid, which serves as a precursor for anti-inflammatory prostaglandins. Additionally, methyl gamma-linolenate may play a role in modulating immune responses and has been investigated for its potential benefits in conditions like eczema and rheumatoid arthritis .

The synthesis of methyl gamma-linolenate can be achieved through several methods:

- Direct Esterification: This involves the reaction of gamma-linolenic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield methyl gamma-linolenate and water.

- Transesterification: In this method, triglycerides from plant oils are reacted with methanol in the presence of a base catalyst (like sodium hydroxide) to produce methyl esters, including methyl gamma-linolenate.

- Isolation from Natural Sources: Methyl gamma-linolenate can also be isolated from natural sources such as Spirulina platensis using techniques like flash chromatography, yielding significant amounts depending on extraction conditions .

Methyl gamma-linolenate finds applications in various fields:

- Nutraceuticals: Due to its potential health benefits related to inflammation and skin health, it is used in dietary supplements.

- Cosmetics: Its moisturizing properties make it suitable for skin care formulations aimed at treating dry skin or inflammatory conditions.

- Food Industry: As a food additive, it may be incorporated into products to enhance nutritional profiles.

- Biodiesel Production: Methyl esters like methyl gamma-linolenate are utilized in biodiesel formulations due to their renewable nature and favorable combustion properties.

Research indicates that methyl gamma-linolenate can interact with various biological systems:

- Eicosanoid Pathways: It influences eicosanoid synthesis by serving as a precursor for anti-inflammatory compounds while inhibiting pro-inflammatory leukotrienes derived from arachidonic acid .

- Cellular Mechanisms: Studies have shown that it may modulate cellular signaling pathways involved in inflammation and immune responses.

These interactions highlight its potential therapeutic roles in managing inflammatory diseases.

Methyl gamma-linolenate shares structural similarities with several other fatty acids and their esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl alpha-linolenate | Fatty Acid Methyl Ester | An omega-3 fatty acid with anti-inflammatory properties. |

| Methyl linoleate | Fatty Acid Methyl Ester | An omega-6 fatty acid; less potent anti-inflammatory effects compared to methyl gamma-linolenate. |

| Methyl dihomo-gamma-linolenate | Fatty Acid Methyl Ester | A derivative of gamma-linolenic acid; more potent in eicosanoid synthesis but less stable. |

Methyl gamma-linolenate's unique position as an omega-6 fatty acid with three double bonds distinguishes it from similar compounds, particularly regarding its biological activity and potential therapeutic applications. Its ability to influence inflammation pathways while being derived from natural sources further enhances its appeal in health-related fields .